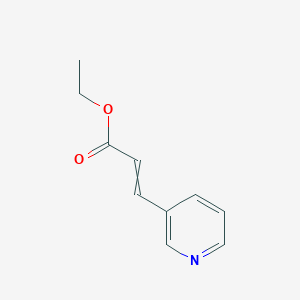

3-Pyridineacrylic acid ethyl ester

Description

Historical Context and Evolution of Pyridine-Containing Acrylates in Synthesis

The story of 3-pyridineacrylic acid ethyl ester is intrinsically linked to the broader history of pyridine (B92270) chemistry. Pyridine, a foundational heterocyclic aromatic compound, was first isolated in the mid-19th century. acs.orgnumberanalytics.com Early synthetic methods for pyridine derivatives, such as the Hantzsch pyridine synthesis developed in 1881, laid the groundwork for accessing a vast array of functionalized pyridines. acs.orgwikipedia.org The development of pyridine-containing acrylates represents a significant advancement, combining the unique electronic properties of the pyridine ring with the versatile reactivity of the acrylate (B77674) moiety. This fusion has unlocked new avenues in organic synthesis, leading to the creation of complex molecules with diverse functionalities. numberanalytics.comresearchgate.net

Significance of this compound as a Versatile Intermediate

This compound has emerged as a highly valuable and versatile intermediate in organic synthesis. Its structure, featuring a pyridine ring, a reactive α,β-unsaturated ester system, and an ethyl ester group, allows for a multitude of chemical transformations. This trifecta of functional groups enables its participation in a wide range of reactions, making it a key building block for the synthesis of pharmaceuticals, agrochemicals, and functional materials. The pyridine nitrogen can act as a base, a nucleophile, or a ligand for metal coordination, while the acrylate system is susceptible to various addition reactions. chemscene.com

Overview of Key Research Domains and Their Interconnections

The application of this compound spans several interconnected research domains. In medicinal chemistry, it serves as a scaffold for the development of novel therapeutic agents, with derivatives exhibiting potential antibacterial and other biological activities. In materials science, its ability to act as a ligand has been exploited in the construction of metal-organic frameworks (MOFs) and coordination polymers with unique structural and functional properties. Furthermore, its role as a monomer or cross-linking agent is being explored in the synthesis of functional polymers and hydrogels. researchgate.netmdpi.com

Current Challenges and Future Opportunities in the Field

Despite its versatility, challenges remain in the application of this compound. The development of more sustainable and atom-economical synthetic methods is an ongoing pursuit. Furthermore, a deeper understanding of the structure-property relationships of its derivatives is needed to design materials and molecules with tailored functions. Future opportunities lie in the exploration of its use in asymmetric catalysis, the development of novel biocompatible materials, and its incorporation into smart polymers and other advanced functional systems. The continued investigation of this compound promises to yield further innovations across various scientific disciplines.

Structure

3D Structure

Properties

Molecular Formula |

C10H11NO2 |

|---|---|

Molecular Weight |

177.20 g/mol |

IUPAC Name |

ethyl 3-pyridin-3-ylprop-2-enoate |

InChI |

InChI=1S/C10H11NO2/c1-2-13-10(12)6-5-9-4-3-7-11-8-9/h3-8H,2H2,1H3 |

InChI Key |

PIEQSBWGIODYPE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C=CC1=CN=CC=C1 |

Origin of Product |

United States |

Physicochemical Properties and Structural Analysis

A comprehensive understanding of the physicochemical properties of 3-pyridineacrylic acid ethyl ester is fundamental to its application in research and synthesis.

| Property | Value |

| IUPAC Name | (2E)-3-(Pyridin-3-yl)prop-2-enoate |

| Synonyms | Ethyl 3-(3-pyridyl)acrylate, Ethyl trans-3-(3-pyridyl)acrylate |

| CAS Number | 59607-99-7 chemscene.com |

| Chemical Formula | C₁₀H₁₁NO₂ chemscene.com |

| Molecular Weight | 177.20 g/mol chemscene.com |

| Appearance | - |

| Melting Point | - |

| Boiling Point | - |

| Solubility | - |

The structure of this compound, with its planar pyridine (B92270) ring and acrylate (B77674) group, gives rise to specific spectroscopic signatures. The E-configuration of the double bond is the more stable and common isomer. nih.gov

Chemical Reactivity and Mechanistic Investigations of 3 Pyridineacrylic Acid Ethyl Ester

Hydrolytic Cleavage of the Ester Functionality: Acidic and Basic Mechanisms

The ester functional group in 3-pyridineacrylic acid ethyl ester is susceptible to hydrolytic cleavage under both acidic and basic conditions, yielding 3-pyridineacrylic acid and ethanol (B145695).

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the hydrolysis of esters is a reversible process. The reaction is typically catalyzed by a strong acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. youtube.com A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. youtube.com Subsequent proton transfer and elimination of an alcohol molecule lead to the formation of the corresponding carboxylic acid. youtube.com To drive the equilibrium towards the products, an excess of water is often employed. chemistrysteps.com

The mechanism for the acid-catalyzed hydrolysis of this compound is as follows:

Protonation of the carbonyl oxygen by an acid catalyst. youtube.com

Nucleophilic attack by water on the carbonyl carbon. youtube.com

Deprotonation of the water moiety and protonation of the ethoxy group.

Elimination of ethanol to form the protonated carboxylic acid.

Deprotonation to yield 3-pyridineacrylic acid.

Base-Catalyzed Hydrolysis (Saponification):

In the presence of a base, such as sodium hydroxide (B78521), the ester undergoes saponification, a process that is effectively irreversible. chemistrysteps.commasterorganicchemistry.com The hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.com This is followed by the elimination of the ethoxide ion, which is a better leaving group than the hydroxide ion. The resulting carboxylic acid is then deprotonated by the base in the reaction mixture to form a carboxylate salt. masterorganicchemistry.com To obtain the free carboxylic acid, a final acidification step is necessary. masterorganicchemistry.com

The mechanism for the base-catalyzed hydrolysis of this compound is as follows:

Nucleophilic attack of the hydroxide ion on the carbonyl carbon. masterorganicchemistry.com

Formation of a tetrahedral intermediate. masterorganicchemistry.com

Elimination of the ethoxide ion to form 3-pyridineacrylic acid.

Deprotonation of the carboxylic acid by the hydroxide or ethoxide ion to form the carboxylate salt. chemistrysteps.com

Protonation of the carboxylate salt in a separate workup step to yield 3-pyridineacrylic acid.

The irreversibility of saponification under basic conditions is a key distinction from acid-catalyzed hydrolysis. masterorganicchemistry.com This is because the final deprotonation of the carboxylic acid to form the carboxylate is a highly favorable acid-base reaction. chemistrysteps.com

Carboxylesterase-mediated hydrolysis of acrylate (B77674) esters is also a recognized pathway for their metabolism. nih.govnih.gov Studies with purified porcine liver carboxylesterase have been used to determine the kinetic parameters (Km and Vmax) for the hydrolysis of various acrylate esters. nih.gov

Transesterification Reactions: Scope and Limitations

Transesterification is a process where the ester group of this compound is exchanged with another alcohol to form a different ester. This reaction is typically catalyzed by an acid or a base. The general reaction involves the treatment of the ethyl ester with an alcohol (R'-OH) in the presence of a catalyst, leading to the formation of a new ester and ethanol.

The scope of transesterification reactions with this compound is broad, allowing for the synthesis of a variety of other alkyl or aryl acrylates. The choice of catalyst and reaction conditions can influence the efficiency and outcome of the reaction. For instance, dialkyltin oxides and organotin halides have been used as mixed catalysts for the transesterification of (meth)acrylate esters. google.com

However, there are limitations to this reaction. Steric hindrance in either the starting ester or the incoming alcohol can significantly slow down the reaction rate. Additionally, the reaction is an equilibrium process, and strategies such as using a large excess of the reactant alcohol or removing the ethanol by-product are often necessary to drive the reaction to completion.

| Reactant Alcohol | Catalyst | Product | Reference |

| Methanol | Acid or Base | 3-Pyridineacrylic acid methyl ester | google.com |

| Propanol | Acid or Base | 3-Pyridineacrylic acid propyl ester | google.com |

| Isopropanol (B130326) | Acid or Base | 3-Pyridineacrylic acid isopropyl ester | google.com |

Nucleophilic Acyl Substitution Pathways on the Ester Moiety

The carbonyl carbon of the ester group in this compound is electrophilic and can be attacked by various nucleophiles, leading to nucleophilic acyl substitution. This reaction proceeds through a tetrahedral intermediate. libretexts.org The general mechanism involves the addition of a nucleophile to the carbonyl group, followed by the elimination of the ethoxy group as a leaving group. libretexts.org

The reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution generally follows the order: acid chlorides > acid anhydrides > esters > amides. libretexts.org Esters are less reactive than acid halides and anhydrides but can still undergo substitution with a variety of nucleophiles.

Examples of nucleophiles that can participate in these reactions include:

Hydroxide ions: Leading to hydrolysis (saponification) as discussed in section 3.1. masterorganicchemistry.com

Alkoxide ions: Resulting in transesterification as discussed in section 3.2.

Ammonia (B1221849) and amines: Yielding amides.

Organometallic reagents (e.g., Grignard reagents, organolithium reagents): These can lead to the formation of ketones or even tertiary alcohols through double addition. libretexts.org

The pyridine (B92270) ring can influence the reactivity of the ester group. The electron-withdrawing nature of the pyridine nitrogen can increase the electrophilicity of the carbonyl carbon, potentially making it more susceptible to nucleophilic attack compared to its benzene (B151609) analogue.

Michael-Type Conjugate Addition Reactions

The α,β-unsaturated system in this compound makes it an excellent Michael acceptor. In a Michael reaction, a nucleophile (the Michael donor) adds to the β-carbon of the conjugated system. libretexts.org This reaction is a type of conjugate addition and is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

A wide range of nucleophiles can act as Michael donors, including:

Enolates: Derived from β-dicarbonyl compounds like malonic esters and acetoacetic esters. libretexts.org

Amines: The aza-Michael addition involves the addition of primary or secondary amines to the α,β-unsaturated system. researchgate.net

Thiols: The thia-Michael addition utilizes thiols as nucleophiles.

Organocuprates (Gilman reagents): These are soft nucleophiles that selectively perform conjugate addition.

The reaction is typically catalyzed by a base, which deprotonates the Michael donor to generate the active nucleophile. The resulting enolate intermediate is then protonated to give the final 1,5-dicarbonyl compound or a related structure. libretexts.org The use of microwave irradiation has been shown to be an efficient method for promoting the Michael addition of amines to α,β-unsaturated esters. nih.gov

| Michael Donor | Product of Conjugate Addition | Reference |

| Diethyl malonate | Diethyl 2-(1-(pyridin-3-yl)-3-ethoxy-3-oxopropyl)malonate | libretexts.org |

| Benzylamine | Ethyl 3-(benzylamino)-3-(pyridin-3-yl)propanoate | researchgate.netnih.gov |

| Thiophenol | Ethyl 3-(phenylthio)-3-(pyridin-3-yl)propanoate | researchgate.net |

Cyclization Reactions and Formation of Nitrogen Heterocycles

This compound is a versatile precursor for the synthesis of various nitrogen-containing heterocycles. These reactions often involve the initial reaction at the α,β-unsaturated system or the ester functionality, followed by an intramolecular cyclization step.

For instance, reactions with hydrazine (B178648) derivatives can lead to the formation of pyrazolidinone structures. The reaction of this compound with hydrazine would likely proceed via a Michael addition of the hydrazine to the double bond, followed by an intramolecular cyclization where the other nitrogen of the hydrazine attacks the ester carbonyl, leading to the formation of a five-membered ring.

Furthermore, multicomponent reactions involving this compound or similar α,β-unsaturated esters can be employed to construct more complex heterocyclic frameworks. For example, reactions involving diamines can lead to the formation of annulated pyridines and other fused heterocyclic systems. researchgate.net The synthesis of various nitrogen heterocycles, such as pyrazoles, triazoles, and pyridinones, has been reported from related starting materials. eurjchem.comresearchgate.net

Reductive Transformations of the α,β-Unsaturated Ester System

The α,β-unsaturated system in this compound presents two main sites for reduction: the carbon-carbon double bond and the ester carbonyl group. Selective reduction of either of these functional groups can be achieved by choosing appropriate reducing agents and reaction conditions.

Reduction of the C=C Double Bond (Conjugate Reduction): The carbon-carbon double bond can be selectively reduced to the corresponding saturated ester, ethyl 3-(pyridin-3-yl)propanoate. This transformation is commonly achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C). researchgate.net However, other methods are also available:

Transfer Hydrogenation: Using hydrogen donors like ammonium (B1175870) formate (B1220265) or isopropanol in the presence of a catalyst. organic-chemistry.org

Hydrosilylation: Using silanes in the presence of copper or other transition metal catalysts. researchgate.net

Metal-Ammonia Reduction: Using metals like lithium or sodium in liquid ammonia can also effect the reduction of α,β-unsaturated carbonyl compounds. researchgate.net

Reduction of the C=O Ester Group: The ester group can be reduced to a primary alcohol, 3-(pyridin-3-yl)prop-2-en-1-ol. This requires more powerful reducing agents than those used for the C=C bond.

Lithium Aluminum Hydride (LiAlH₄): This is a strong reducing agent that can reduce the ester to the corresponding alcohol.

Diisobutylaluminium Hydride (DIBAL-H): This reagent can be used for the partial reduction of the ester to the corresponding aldehyde at low temperatures.

Complete Reduction: Using a very strong reducing agent like LiAlH₄ under forcing conditions can lead to the reduction of both the C=C double bond and the ester carbonyl group, yielding 3-(pyridin-3-yl)propan-1-ol.

| Reducing Agent | Product | Reference |

| H₂, Pd/C | Ethyl 3-(pyridin-3-yl)propanoate | researchgate.net |

| LiAlH₄ (mild conditions) | 3-(Pyridin-3-yl)prop-2-en-1-ol | acs.org |

| LiAlH₄ (forcing conditions) | 3-(Pyridin-3-yl)propan-1-ol | acs.org |

Reactivity Profiles of the Pyridine Nitrogen Atom in Coordination Chemistry

The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons and can act as a Lewis base or a ligand in coordination chemistry. It can coordinate to various metal centers, forming metal complexes.

The electron-withdrawing nature of the acrylic ester substituent at the 3-position makes the pyridine nitrogen less basic compared to pyridine itself. This is because the substituent pulls electron density away from the ring, making the lone pair on the nitrogen less available for donation to a proton or a metal ion. pearson.com

Despite this reduced basicity, the pyridine nitrogen can still participate in coordination. The reactivity of the pyridine nitrogen is crucial in the context of its use as a building block in the synthesis of more complex molecules and materials. For example, it can be involved in the formation of metal-organic frameworks (MOFs) or other coordination polymers.

Furthermore, the nitrogen atom can be protonated by strong acids, which can affect the reactivity of the rest of the molecule. For instance, in acidic hydrolysis (Section 3.1), the pyridine nitrogen will likely be protonated, which can further influence the electronic properties of the α,β-unsaturated ester system. In electrophilic aromatic substitution reactions, the pyridine nitrogen typically directs incoming electrophiles to the 3-position. youtube.comyoutube.com

Sophisticated Spectroscopic and Analytical Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D Experiments

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of 3-Pyridineacrylic acid ethyl ester. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to provide a complete assignment of all proton and carbon signals.

Detailed analysis of the ¹H NMR spectrum reveals characteristic signals corresponding to the ethyl ester and the pyridineacrylic acid moieties. The ethyl group typically presents as a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (-O-CH₂-), a pattern arising from spin-spin coupling. The protons on the pyridine (B92270) ring and the acrylic double bond exhibit distinct chemical shifts and coupling constants, which are crucial for determining the isomeric form of the molecule.

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing connectivity. COSY spectra reveal proton-proton coupling networks, allowing for the assignment of adjacent protons, while HSQC spectra correlate directly bonded proton and carbon atoms, providing definitive assignments for the carbon skeleton.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Ethyl CH₃ | Triplet | ~14 |

| Ethyl CH₂ | Quartet | ~60 |

| Vinylic CH | Doublet | ~120-145 |

| Vinylic CH | Doublet | ~120-145 |

| Pyridine CH | Multiplet/Doublet | ~123-150 |

| Pyridine C | Singlet | ~130-150 |

| Carbonyl C=O | - | ~166 |

> Note: Exact chemical shifts and coupling constants can vary depending on the solvent and the specific isomer.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns. chemscene.com

Molecular Weight Confirmation: High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition of the compound. nih.gov Techniques such as electrospray ionization (ESI) are commonly employed for this purpose.

Fragmentation Analysis: In tandem mass spectrometry (MS/MS), the molecular ion is isolated and subjected to collision-induced dissociation, leading to the formation of characteristic fragment ions. The fragmentation pattern provides valuable information about the connectivity of the molecule. For this compound, common fragmentation pathways may include the loss of the ethoxy group from the ester, cleavage of the ester bond, and fragmentation of the pyridine ring. The analysis of these fragments helps to confirm the presence of both the pyridine and the ethyl acrylate (B77674) substructures.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, offers a non-destructive means of identifying the functional groups present in this compound. chemscene.comnih.gov

FT-IR Spectroscopy: The FT-IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrational modes of its functional groups. Key absorptions include:

A strong band in the region of 1700-1730 cm⁻¹ corresponding to the C=O stretching vibration of the ester group. researchgate.net

Bands in the 1550-1650 cm⁻¹ region are attributable to the C=C stretching vibrations of the acrylic double bond and the aromatic C=C and C=N stretching vibrations of the pyridine ring.

C-H stretching vibrations of the ethyl group and the aromatic and vinylic C-H bonds are typically observed in the 2850-3100 cm⁻¹ range.

The C-O stretching vibrations of the ester group appear in the 1100-1300 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum is particularly sensitive to non-polar bonds and can be useful for characterizing the C=C double bond and the pyridine ring vibrations.

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Typical FT-IR Frequency (cm⁻¹) |

|---|---|

| C=O Stretch (Ester) | 1700-1730 |

| C=C and C=N Stretch (Aromatic/Vinylic) | 1550-1650 |

| C-H Stretch (Aliphatic/Aromatic/Vinylic) | 2850-3100 |

| C-O Stretch (Ester) | 1100-1300 |

Advanced Chromatographic Separations for Purity and Isomeric Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for separating potential isomers.

GC-MS is a highly sensitive technique for the analysis of volatile compounds. researchgate.netlibretexts.org For this compound, which is sufficiently volatile, GC-MS can be used to determine its purity by separating it from any volatile impurities. The mass spectrometer detector provides mass spectra for each separated component, allowing for their identification. The retention time in the gas chromatogram is a characteristic property that can be used for identification when compared to a known standard.

HPLC is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. sielc.com For this compound, reversed-phase HPLC is a common approach, where a non-polar stationary phase is used with a polar mobile phase.

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The use of different detectors, such as UV-Vis spectrophotometry, can enhance the selectivity and sensitivity of the analysis. A UV detector set at a wavelength where the pyridine ring or the conjugated system absorbs strongly can be particularly effective. HPLC is also crucial for the separation of E/Z isomers of the acrylic double bond, which may have different retention times under appropriate chromatographic conditions.

Thermal Analysis: Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to study the thermal properties of a material as a function of temperature. For this compound, DSC can be used to determine its melting point, which is a key physical property and an indicator of purity. The DSC thermogram will show an endothermic peak corresponding to the melting of the crystalline solid. The temperature at the peak maximum is taken as the melting point. The sharpness of the melting peak can also provide an indication of the sample's purity, with broader peaks often suggesting the presence of impurities.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. The technique involves directing an X-ray beam onto a single crystal of the substance. The resulting diffraction pattern is then analyzed to generate a detailed model of the molecular and crystal structure.

A thorough search of scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), was conducted to obtain X-ray crystallographic data for this compound. However, as of the latest available information, no public records of a single-crystal X-ray structure determination for the title compound, this compound, were found.

While crystallographic data for related pyridine derivatives and other acrylic acid esters are available, a direct analysis of the solid-state structure of this compound is not present in the reviewed literature. The table below is included as a placeholder for crystallographic data should it become available in the future.

Table 1: Crystallographic Data for this compound (No data available at the time of publication)

| Parameter | Value |

|---|---|

| Crystal System | - |

| Space Group | - |

| a (Å) | - |

| b (Å) | - |

| c (Å) | - |

| α (°) | - |

| β (°) | - |

| γ (°) | - |

| Volume (ų) | - |

| Z | - |

| Density (calculated) (g/cm³) | - |

Chiroptical Spectroscopy for Enantiomeric Excess Determination (if applicable to chiral derivatives)

Chiroptical spectroscopy encompasses a group of techniques that probe the interaction of polarized light with chiral molecules. These methods, including Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are indispensable for determining the enantiomeric excess (e.e.) and absolute configuration of chiral compounds.

This compound itself is an achiral molecule and therefore does not exhibit chiroptical properties. For chiroptical analysis to be applicable, a chiral center would need to be introduced into the molecule, for instance, through asymmetric synthesis or by derivatization at a position that results in stereoisomers.

An extensive review of the scientific literature did not yield any studies on the synthesis of chiral derivatives of this compound or the use of chiroptical spectroscopy for their analysis. The research landscape suggests that the focus on this compound has been primarily in areas not requiring the introduction of chirality. Therefore, this section is not directly applicable to the parent compound.

Should chiral derivatives be synthesized in the future, the following table outlines the type of data that would be generated from chiroptical spectroscopic analysis.

Table 2: Chiroptical Data for Chiral Derivatives of this compound (Not applicable as no chiral derivatives were found in the literature)

| Derivative | Solvent | [α]D (deg) | Wavelength (nm) | Enantiomeric Excess (%) | Method |

|---|

Academic Applications in Advanced Materials and Chemical Biology

Role as a Key Synthon in Complex Organic Synthesis

In the realm of organic chemistry, ethyl 3-(pyridin-3-yl)acrylate serves as a crucial synthon—a molecular fragment used in the synthesis of more complex molecules. Its bifunctional nature, containing both a Michael acceptor and a pyridine (B92270) nucleus, allows for a wide range of chemical transformations.

The pyridine ring is a common structural motif in many biologically active compounds. Ethyl 3-(pyridin-3-yl)acrylate is a key starting material for the synthesis of various heterocyclic compounds with potential pharmacological activities. For instance, it can be used in the synthesis of pyrido[2,3-d]pyrimidines, a class of compounds that have shown promise in various therapeutic areas. The reactivity of the acrylate (B77674) portion of the molecule allows for cyclization reactions, leading to the formation of fused ring systems.

One of the notable applications of this compound is in the synthesis of derivatives of 3-(pyridine-3-yl)-2-oxazolidinone, which have been investigated for their antibacterial properties. nih.gov Research has shown that modifications of the core structure, which can be derived from ethyl 3-(pyridin-3-yl)acrylate, can lead to compounds with potent activity against Gram-positive bacteria. nih.gov The synthesis often involves multi-step reaction sequences where the initial acrylic ester is transformed into more complex heterocyclic systems. For example, the reaction of hydrazides with various anhydrides can yield six-membered heterocyclic compounds, and cyclization with reagents like acetyl acetone (B3395972) can produce five-membered rings. mdpi.com

Table 1: Examples of Biologically Active Heterocyclic Compounds Derived from 3-Pyridineacrylic Acid Ethyl Ester Precursors

| Compound Class | Synthetic Strategy | Potential Biological Activity |

|---|---|---|

| Pyrido[2,3-d]pyrimidines | Cyclization reactions involving the acrylate moiety. | Various therapeutic applications. |

| 3-(Pyridine-3-yl)-2-oxazolidinone derivatives | Multi-step synthesis and modification of the core structure. | Antibacterial. nih.gov |

| Five and six-membered heterocycles | Cyclization with reagents like acetyl acetone or anhydrides. mdpi.com | Pharmacological applications. mdpi.com |

In medicinal chemistry, the process of lead derivatization involves modifying a biologically active compound (the "lead") to improve its efficacy, selectivity, or pharmacokinetic properties. Ethyl 3-(pyridin-3-yl)acrylate can be utilized as a versatile intermediate in this process. Its pyridine nitrogen can be quaternized or act as a hydrogen bond acceptor, while the acrylate moiety can undergo various addition and condensation reactions.

For example, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a library of amide derivatives. This approach is valuable in structure-activity relationship (SAR) studies, where systematic modifications of a lead compound are made to identify key structural features responsible for its biological activity. The derivatization of lead compounds is a critical step in the drug discovery process, and the use of versatile intermediates like ethyl 3-(pyridin-3-yl)acrylate can significantly accelerate the development of new therapeutic agents. nih.govresearchgate.net

Contributions to Materials Science and Supramolecular Chemistry

The unique electronic and structural properties of the pyridine ring make ethyl 3-(pyridin-3-yl)acrylate and its derivatives valuable components in the design and synthesis of advanced materials.

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters bridged by organic ligands, often referred to as linkers. google.com The pyridine nitrogen and the carboxylate group (after hydrolysis of the ethyl ester) of 3-pyridineacrylic acid can coordinate to metal centers, making it an excellent candidate for an organic linker in the construction of MOFs and coordination polymers. acs.orgrsc.orgresearchgate.net

The geometry and length of the linker play a crucial role in determining the topology and pore size of the resulting MOF. ens.fr The use of pyridine-based linkers like 3-pyridineacrylic acid can lead to the formation of MOFs with interesting properties, such as high surface area, thermal stability, and catalytic activity. nih.govresearchgate.net These materials have potential applications in gas storage and separation, catalysis, and drug delivery. nih.govresearchgate.net For instance, the incorporation of functional groups on the pyridine ring can tune the properties of the MOF for specific applications. acs.org

Table 2: Role of this compound Derivatives in MOFs

| MOF Component | Function | Resulting Properties | Potential Applications |

|---|---|---|---|

| Organic Linker (3-pyridineacrylic acid) | Bridges metal ions to form a porous framework. acs.orgrsc.orgresearchgate.net | High surface area, thermal stability. nih.govresearchgate.net | Gas storage, separation, catalysis. nih.govresearchgate.net |

| Functionalized Pyridine Ring | Modifies the chemical environment within the pores. acs.org | Tunable properties for specific guest molecules. | Selective adsorption, sensing. |

The pyridine moiety in ethyl 3-(pyridin-3-yl)acrylate can interact with various analytes through hydrogen bonding or coordination, making it a useful component in the design of chemosensors. When incorporated into a larger system, such as a polymer or a self-assembled monolayer, changes in the spectroscopic or electrochemical properties upon analyte binding can be used for detection.

For instance, the fluorescence of a molecule containing the 3-pyridineacrylic acid unit might be quenched or enhanced in the presence of specific metal ions or small molecules. This principle can be applied to develop sensitive and selective sensors for environmental monitoring or medical diagnostics.

The acrylate group in ethyl 3-(pyridin-3-yl)acrylate allows it to undergo polymerization to form functional polymeric materials. The resulting polymer, poly(ethyl 3-pyridin-3-yl)acrylate), possesses pendant pyridine groups along the polymer chain. These pyridine units can be subsequently modified or used to coordinate with metal ions, leading to materials with interesting catalytic, optical, or mechanical properties.

The polymerization can be carried out using various techniques, such as free radical polymerization or controlled radical polymerization methods, which allow for the synthesis of polymers with well-defined architectures. These functional polymers have potential applications in areas such as coatings, adhesives, and as scaffolds for the immobilization of catalysts or biomolecules. smolecule.comgoogle.com

Catalytic Applications and Ligand Design in Organometallic Chemistry

This compound, also known as ethyl (E)-3-(pyridin-3-yl)acrylate, is a versatile bifunctional molecule that has garnered attention in the field of organometallic chemistry. Its structure, incorporating both a pyridine ring and an acrylate group, allows it to function as a valuable building block in the synthesis of more complex molecules and as a potential ligand for the formation of metal complexes. While its direct application as a ligand in well-defined organometallic catalysts is an emerging area of research, its involvement as a substrate in various catalytic reactions is well-documented.

The nitrogen atom of the pyridine ring provides a Lewis basic site for coordination to a metal center, while the acrylate moiety offers a reactive double bond and a carbonyl group that can also interact with metallic species or participate in subsequent chemical transformations. This dual functionality makes it a molecule of interest for designing novel organometallic complexes and for its utility in catalytic processes such as carbon-carbon bond formation and hydrogenation reactions.

Catalytic Applications as a Substrate

This compound serves as a key substrate in several important palladium-catalyzed cross-coupling reactions, most notably the Heck reaction. The Heck reaction is a powerful tool for the formation of carbon-carbon bonds, typically involving the reaction of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. mdpi.commisuratau.edu.ly In this context, this compound can act as the alkene component, reacting with various aryl or vinyl halides to produce substituted cinnamate (B1238496) derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. misuratau.edu.ly

The general scheme for a Heck reaction involving an acrylate is as follows: R-X + H₂C=CH-COOR' --(Pd catalyst, base)--> R-CH=CH-COOR' + H-X

Research has demonstrated the successful use of various palladium catalysts for the Heck coupling of aryl halides with ethyl acrylate. researchgate.net The efficiency and selectivity of these reactions are highly dependent on the nature of the palladium catalyst, the phosphine (B1218219) ligands used, the base, and the reaction conditions. mdpi.com

Furthermore, the double bond of the acrylate moiety in this compound is susceptible to catalytic hydrogenation. This reaction reduces the carbon-carbon double bond to a single bond, yielding ethyl 3-(pyridin-3-yl)propanoate. Various homogeneous and heterogeneous catalysts, often based on noble metals like palladium, rhodium, or ruthenium, can be employed for this transformation. researchgate.netmdpi.com The catalytic transfer hydrogenation of related acrylate esters, such as ethyl levulinate, has been extensively studied, showcasing the utility of this transformation. researchgate.netrsc.org

Interactive Table: Catalytic Reactions Involving Acrylate Esters

| Reaction Type | Catalyst System (Example) | Substrate | Product Type |

| Heck Coupling | Pd(OAc)₂ / PPh₃ | Aryl halide + Ethyl acrylate | Substituted Cinnamate |

| Catalytic Hydrogenation | Pd/C | Ethyl (E)-3-(pyridin-3-yl)acrylate | Ethyl 3-(pyridin-3-yl)propanoate |

| Transfer Hydrogenation | Zirconium-based MOFs | Ethyl levulinate | γ-Valerolactone |

Ligand Design in Organometallic Chemistry

The design of ligands is central to the development of novel organometallic catalysts with enhanced activity, selectivity, and stability. The structure of this compound presents an interesting scaffold for ligand design. The pyridine nitrogen can act as a strong σ-donor, forming stable complexes with a wide range of transition metals. The orientation of the acrylate group relative to the pyridine ring can influence the coordination geometry and the steric and electronic environment around the metal center.

While extensive studies on the crystal structures of organometallic complexes with this compound as a ligand are not widely available, the crystal structure of the analogous (E)-3-(pyridin-4-yl)acrylic acid provides valuable insights. nih.gov In this related molecule, the pyridine ring and the acrylic acid moiety are nearly coplanar, and the nitrogen atom participates in intermolecular hydrogen bonding. nih.gov It is conceivable that in a metal complex, the pyridine nitrogen would coordinate to the metal center. The acrylate group could potentially remain uncoordinated, allowing for its participation in subsequent reactions, or it could engage in weaker interactions with the metal through its carbonyl oxygen or π-system, leading to a bidentate coordination mode.

The synthesis of related pyridine-containing ligands and their metal complexes has been a subject of significant research. For instance, pyridine-chelated N-heterocyclic carbene (NHC) nickel(II) complexes have been developed as catalysts for the synthesis of acrylates from ethylene (B1197577) and carbon dioxide, highlighting the utility of the pyridine motif in ligand design for catalytic applications. beilstein-journals.org Although not directly involving this compound, these studies underscore the potential of pyridine-based ligands in facilitating important catalytic transformations. beilstein-journals.org

The ester functionality in this compound could also be modified to create more complex ligand architectures. For example, hydrolysis of the ester to the corresponding carboxylic acid, trans-3-(3-pyridyl)acrylic acid, provides a carboxylate group that can also coordinate to metal ions, potentially leading to the formation of coordination polymers or metal-organic frameworks (MOFs).

Theoretical and Computational Studies of 3 Pyridineacrylic Acid Ethyl Ester

Electronic Structure Calculations: Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool in understanding the electronic behavior and reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties.

For 3-Pyridineacrylic acid ethyl ester, FMO analysis reveals the distribution of electron density and identifies the most probable sites for electrophilic and nucleophilic attacks. The HOMO is typically localized on the more electron-rich parts of the molecule, indicating the regions from which electrons are most readily donated. Conversely, the LUMO is situated on the electron-deficient areas, highlighting the sites that are most susceptible to accepting electrons. A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and lower kinetic stability. researchgate.net

Density Functional Theory (DFT) for Molecular Geometry, Vibrational Frequencies, and Reaction Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the optimized molecular geometry, vibrational frequencies, and reaction energetics of chemical compounds. For this compound, DFT calculations, typically using the B3LYP functional with a basis set such as 6-311++G(d,p), can provide highly accurate predictions of its structural and spectroscopic properties.

Molecular Geometry: DFT calculations can determine the most stable conformation of this compound by optimizing its bond lengths, bond angles, and dihedral angles. These theoretical parameters can then be compared with experimental data, if available, to validate the computational model. For instance, studies on related pyridine (B92270) derivatives have shown good agreement between DFT-calculated and experimental structural data. researchgate.net

Vibrational Frequencies: The vibrational spectrum of a molecule provides a unique fingerprint and is essential for its characterization. DFT calculations can predict the harmonic vibrational frequencies of this compound. These calculated frequencies, after appropriate scaling, can be compared with experimental FT-IR and Raman spectra to aid in the assignment of vibrational modes. nih.gov

Reaction Energetics: DFT can also be employed to study the energetics of chemical reactions involving this compound. This includes calculating the activation energies and reaction enthalpies, which are crucial for understanding the reaction mechanisms and predicting the feasibility of chemical transformations.

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help in quantifying its reactivity. These descriptors are calculated using the energies of the frontier molecular orbitals (HOMO and LUMO) and provide a quantitative basis for predicting the chemical behavior of a compound.

Key quantum chemical descriptors include:

Ionization Potential (I): The energy required to remove an electron from a molecule. It can be approximated as I ≈ -E(HOMO).

Electron Affinity (A): The energy released when a molecule accepts an electron. It can be approximated as A ≈ -E(LUMO).

Electronegativity (χ): The tendency of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (I - A) / 2.

Global Softness (S): The reciprocal of chemical hardness (S = 1 / 2η), indicating the molecule's capacity to accept electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the surroundings. It is calculated as ω = χ² / 2η.

These descriptors, once calculated for this compound, can be used to compare its reactivity with other molecules and to predict its behavior in various chemical reactions. For example, a high electrophilicity index suggests that the molecule will act as a good electrophile. niscair.res.in

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can provide valuable insights into its conformational flexibility and the effects of solvents on its structure and behavior. mdpi.com

Conformational Landscapes: Molecules are not static entities but can exist in various conformations due to the rotation around single bonds. MD simulations can explore the potential energy surface of this compound to identify its stable conformers and the energy barriers between them. This information is crucial for understanding its three-dimensional structure and how it might interact with other molecules.

Solvation Effects: The presence of a solvent can significantly influence the conformation and reactivity of a molecule. MD simulations can explicitly model the interactions between this compound and solvent molecules, providing a detailed picture of the solvation shell and its impact on the solute's properties. This is particularly important for understanding its behavior in biological systems or in solution-phase reactions.

Supramolecular Interaction Analysis: Hirshfeld Surface and Quantum Theory of Atoms in Molecules (QTAIM)

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM is a theoretical framework that provides a rigorous definition of an atom within a molecule and allows for the characterization of chemical bonds and intermolecular interactions based on the topology of the electron density. By analyzing the critical points in the electron density, QTAIM can identify bond paths and quantify the strength and nature of the interactions. For this compound, QTAIM analysis can be used to characterize the covalent bonds within the molecule as well as the non-covalent interactions with neighboring molecules in the solid state, providing a deeper understanding of the forces that govern its structure and properties. nih.gov

Future Research Trajectories and Interdisciplinary Perspectives

Development of Highly Efficient and Sustainable Synthetic Routes

The future of chemical synthesis is intrinsically linked to the principles of green chemistry. For 3-Pyridineacrylic acid ethyl ester, a key area of future research will be the development of more efficient and environmentally benign synthetic methodologies. Current methods often rely on traditional condensation reactions which may involve harsh conditions or produce significant waste.

Future research will likely focus on:

Catalytic Systems: Investigating novel catalysts, including biocatalysts and nanocatalysts, to improve reaction yields, reduce reaction times, and lower energy consumption.

Alternative Solvents: Exploring the use of greener solvents, such as ionic liquids or supercritical fluids, to replace volatile and hazardous organic solvents.

Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound, which can offer better control over reaction parameters, improved safety, and easier scalability compared to batch processes.

Exploration of Novel Derivatives with Tunable Properties

The inherent reactivity of the pyridine (B92270) ring and the acrylic ester group in this compound allows for extensive chemical modification. This opens the door to the creation of a vast library of novel derivatives with finely tuned electronic, optical, and biological properties.

Key research directions include:

Functionalization of the Pyridine Ring: Introducing various substituents onto the pyridine ring to modulate properties such as basicity, coordination ability, and biological activity.

Modification of the Acrylate (B77674) Moiety: Altering the ester group or modifying the double bond to influence polymerization behavior, solubility, and reactivity.

Synthesis of Copolymers: Incorporating this compound as a monomer in polymerization reactions to create copolymers with unique and desirable characteristics for various applications.

Advanced Functional Materials Design and Engineering

The structural features of this compound make it a promising building block for the design and engineering of advanced functional materials. Its ability to participate in polymerization and coordinate with metal ions is particularly advantageous.

Future research in this area will likely involve:

Polymer-Based Materials: Developing polymers and copolymers for applications in drug delivery, coatings, and specialty plastics. The pyridine moiety can provide pH-responsiveness or metal-binding sites within the polymer matrix.

Coordination Polymers and Metal-Organic Frameworks (MOFs): Utilizing the nitrogen atom of the pyridine ring as a coordination site for the construction of novel MOFs with applications in gas storage, catalysis, and sensing.

Organic Electronics: Investigating the potential of this compound derivatives in organic light-emitting diodes (OLEDs), organic photovoltaic (OPV) cells, and field-effect transistors (FETs), where the electronic properties of the conjugated system can be exploited.

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

The synergy between experimental chemistry and computational tools is set to revolutionize the discovery and development of new molecules and materials. Artificial intelligence (AI) and machine learning (ML) can significantly accelerate the research process for this compound and its derivatives.

Prospective applications include:

Predictive Modeling: Using ML algorithms to predict the properties of novel, unsynthesized derivatives of this compound, thereby guiding experimental efforts towards the most promising candidates.

Reaction Optimization: Employing AI to optimize reaction conditions for the synthesis of this compound and its derivatives, leading to higher yields and purity.

Materials Discovery: Utilizing computational screening of virtual libraries of derivatives to identify new materials with specific desired functionalities for targeted applications.

Interdisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Chemical Biology

The full potential of this compound can be unlocked through collaborative, interdisciplinary research that bridges the gap between different scientific fields.

Future interdisciplinary endeavors will likely focus on:

Chemical Biology: Designing and synthesizing derivatives of this compound as probes or labels for studying biological processes, or as potential therapeutic agents. The structural similarities to some known therapeutic compounds suggest potential applications in pharmaceutical development. evitachem.com

Materials Science and Engineering: Collaborating with materials scientists to fabricate and characterize novel devices and materials based on polymers and coordination compounds derived from this compound.

Supramolecular Chemistry: Exploring the self-assembly of this compound derivatives to create complex, functional supramolecular architectures with applications in nanotechnology and sensing.

Q & A

Basic Synthesis and Characterization

Q: What are the primary synthetic routes for 3-pyridineacrylic acid ethyl ester, and how do reaction conditions influence yield and purity? A:

- Route 1: Condensation of 3-pyridinecarboxaldehyde with triethyl phosphonoacetate via a Horner-Wadsworth-Emmons reaction. This method typically requires anhydrous conditions and a base (e.g., NaH or K₂CO₃) at 80–100°C, yielding ~70–85% product. Purity can be optimized using column chromatography (silica gel, ethyl acetate/hexane) .

- Route 2: Cross-coupling of 3-bromopyridine with ethyl acrylate via palladium-catalyzed Heck reaction. This method requires Pd(OAc)₂, PPh₃, and a base (e.g., Et₃N) in DMF at 120°C, achieving ~60–75% yield. Impurities (e.g., unreacted bromopyridine) are removed via recrystallization in ethanol .

- Key Characterization:

Advanced Mechanistic Insights

Q: How does the electronic nature of substituents on the pyridine ring affect the reactivity of this compound in nucleophilic additions? A:

- Electron-withdrawing groups (e.g., -NO₂ at the 4-position) deactivate the pyridine ring, reducing nucleophilic attack at the β-carbon of the acrylate. Conversely, electron-donating groups (e.g., -OMe at the 2-position) enhance reactivity by increasing electron density at the α,β-unsaturated ester.

- Experimental Validation: Kinetic studies (UV-Vis monitoring at 300 nm) show a 3-fold increase in reaction rate with -OMe substituents compared to -NO₂ derivatives .

Stability and Degradation Pathways

Q: What are the critical stability concerns for this compound under ambient storage, and how can degradation products be identified? A:

- Hydrolysis: The ester group is prone to hydrolysis in humid conditions, forming 3-pyridineacrylic acid (confirmed via TLC and LC-MS). Stabilize by storing under argon at –20°C with molecular sieves .

- Photodegradation: UV exposure (λ < 400 nm) induces [2+2] cycloaddition of the acrylate moiety, forming dimeric byproducts. Monitor via FT-IR (loss of C=O stretch at 1720 cm⁻¹) .

Application in Heterocyclic Synthesis

Q: How is this compound utilized as a building block for fused heterocycles? A:

- Cyclocondensation: React with hydrazine derivatives (e.g., phenylhydrazine) in ethanol under reflux to form pyridopyrimidones. For example, ethyl 2-phenyl-5-(pyridin-3-yl)-1,2-dihydropyrimidin-4-one-3-carboxylate is synthesized in 65% yield .

- Michael Addition: Use with malononitrile in the presence of DBU to generate pyridine-fused dihydropyrans, critical in medicinal chemistry scaffolds .

Analytical Challenges in Impurity Profiling

Q: What analytical strategies resolve co-eluting impurities in HPLC analysis of this compound? A:

- Method Optimization: Use a gradient elution (MeCN:H₂O from 50:50 to 90:10 over 20 min) with a Zorbax SB-C18 column (4.6 × 250 mm, 5 µm).

- LC-MS/MS: Identify trace impurities (e.g., ethyl 3-pyridylacetate, m/z 180.1) via fragmentation patterns (e.g., loss of COOEt group, m/z 106.1) .

Conflicting Data in Catalytic Applications

Q: Why do literature reports show discrepancies in catalytic efficiency for Heck reactions involving this compound? A:

- Catalyst System: Pd(OAc)₂/PPh₃ in DMF gives moderate yields (60–75%), while PdCl₂(PPh₃)₂ in ionic liquids (e.g., [BMIM][BF₄]) improves yields to 85–90% due to enhanced solvation and reduced side reactions .

- Substrate Purity: Residual moisture or halides in 3-bromopyridine (>2%) significantly inhibit Pd catalysts, necessitating rigorous drying (molecular sieves) .

Toxicity and Safety Protocols

Q: What are the occupational exposure limits and handling protocols for this compound? A:

- Hazards: Causes serious eye irritation (H319) and respiratory irritation (H335). Wear nitrile gloves, goggles, and use fume hoods .

- First Aid: For eye exposure, rinse with water for 15 min; for inhalation, move to fresh air and monitor for bronchospasm .

Computational Modeling for Reactivity Prediction

Q: How can DFT calculations predict regioselectivity in Diels-Alder reactions involving this compound? A:

- Modeling Approach: B3LYP/6-311+G(d,p) calculations show the β-carbon of the acrylate as the electrophilic site (LUMO = –1.8 eV), favoring endo transition states with electron-rich dienes (e.g., furan). Experimental yields align with computed activation energies (ΔG‡ = 18–22 kcal/mol) .

Cross-Disciplinary Applications

Q: What role does this compound play in developing fluorescent probes? A:

- Probe Design: Conjugation with boron-dipyrromethene (BODIPY) via Suzuki coupling generates pH-sensitive fluorophores (λem = 520 nm). The pyridine nitrogen acts as a protonation site, shifting emission to 550 nm in acidic environments .

Reproducibility in Scale-Up Synthesis

Q: What factors cause batch-to-batch variability in large-scale synthesis, and how can they be mitigated? A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.